![molecular formula C12H14ClFN2O B1488361 (3-Aminopiperidin-1-yl)(2-chloro-6-fluorophenyl)methanone CAS No. 1304913-21-0](/img/structure/B1488361.png)
(3-Aminopiperidin-1-yl)(2-chloro-6-fluorophenyl)methanone
Overview
Description
3-Aminopiperidin-1-yl)(2-chloro-6-fluorophenyl)methanone, commonly referred to as 3-AP-2-CFM, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the piperidine family, and it is closely related to other compounds such as 3-AP-2-CFP and 3-AP-2-CFM-OH. 3-AP-2-CFM is a white crystalline solid that is insoluble in water and has a molecular weight of 368.84 g/mol. It is a strong base and is stable under normal temperature and pressure.
Scientific Research Applications
Pharmaceutical Drug Development
Piperidine derivatives are integral in the design of pharmaceutical drugs due to their biological activity. The compound could be used as a precursor in the synthesis of various pharmacologically active molecules. For instance, piperidine structures are found in drugs that act as DPP-4 inhibitors used in the treatment of type-II diabetes . The aminopiperidinyl group can interact with biological targets, influencing the activity of enzymes or receptors.
Synthesis of Heterocyclic Compounds
In organic chemistry, piperidine derivatives serve as key intermediates for the synthesis of complex heterocyclic compounds. These structures are essential in creating compounds with potential therapeutic properties. The versatility of the aminopiperidinyl moiety allows for various intra- and intermolecular reactions, leading to the formation of novel piperidine derivatives .
Environmental Science
In environmental science, piperidine derivatives can be researched for their potential use in the remediation of pollutants. Their reactivity with various contaminants could lead to the development of more efficient methods for cleaning up environmental spills.
Each of these applications leverages the unique chemical properties of piperidine derivatives, demonstrating the compound’s versatility and importance in scientific research. The analysis provided here is based on the latest scientific literature and highlights the potential of “(3-Aminopiperidin-1-yl)(2-chloro-6-fluorophenyl)methanone” in various research fields .
properties
IUPAC Name |
(3-aminopiperidin-1-yl)-(2-chloro-6-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O/c13-9-4-1-5-10(14)11(9)12(17)16-6-2-3-8(15)7-16/h1,4-5,8H,2-3,6-7,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FROBOPTVBCZBJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=CC=C2Cl)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopiperidin-1-yl)(2-chloro-6-fluorophenyl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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